1-Amino-7-chloroanthracene-9,10-dione is an organic compound characterized by its anthracene backbone, which includes an amino group at the first position and a chlorine atom at the seventh position, along with two carbonyl groups at the ninth and tenth positions. Its molecular formula is with a molecular weight of approximately 257.67 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity.
Research indicates that 1-amino-7-chloroanthracene-9,10-dione exhibits significant biological activity. It has been studied for its potential applications in pharmacology due to its ability to interact with biological molecules. Its structural characteristics allow it to bind effectively to DNA, which may lead to implications in cancer research and treatment strategies. Additionally, compounds similar to this one have shown antimicrobial properties .
The synthesis of 1-amino-7-chloroanthracene-9,10-dione can be achieved through several methods:
1-Amino-7-chloroanthracene-9,10-dione has various applications across different fields:
Studies on the interactions of 1-amino-7-chloroanthracene-9,10-dione with biomolecules have revealed its capacity to bind with DNA. This binding can lead to alterations in genetic material, which is significant for understanding its potential therapeutic effects as well as any mutagenic risks associated with its use. The compound's interactions are being explored further in the context of drug development and toxicology .
Several compounds share structural similarities with 1-amino-7-chloroanthracene-9,10-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Aminoanthraquinone | Contains an amino group on anthraquinone | Exhibits strong DNA-binding properties |
| 2-Amino-3-chloroanthracene-9,10-dione | Chlorine at a different position | Different reactivity profile due to substitution |
| 1-Amino-5-chloroanthraquinone | Chlorine at the fifth position | Potentially different biological activities |
| 1-Amino-4-chloroanthracene-9,10-dione | Chlorine at the fourth position | Similar reactivity but distinct applications |
The unique combination of an amino group and a chlorine atom at specific positions enhances the reactivity of 1-amino-7-chloroanthracene-9,10-dione compared to similar compounds. Its dual functionality as both a dye precursor and a potential therapeutic agent distinguishes it within the anthracene derivative family .